molecular formula C23H20FN3O3S2 B2941811 4-[benzyl(ethyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide CAS No. 905674-19-3

4-[benzyl(ethyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2941811
CAS No.: 905674-19-3
M. Wt: 469.55
InChI Key: IQTARGBKLHPGRP-UHFFFAOYSA-N
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Description

4-[benzyl(ethyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound with a molecular formula of C23H20FN3O3S2 and a molecular weight of 469.55 g/mol This compound features a benzamide core substituted with a benzyl(ethyl)sulfamoyl group and a 4-fluoro-1,3-benzothiazol-2-yl moiety

Scientific Research Applications

4-[benzyl(ethyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(ethyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Moiety: The 4-fluoro-1,3-benzothiazole can be synthesized via the cyclization of 4-fluoroaniline with carbon disulfide and chlorine in the presence of a base.

    Sulfamoylation: The benzyl(ethyl)sulfamoyl group can be introduced by reacting benzylamine with ethyl chloroformate followed by sulfonation.

    Coupling Reaction: The final step involves coupling the benzothiazole derivative with the sulfamoyl benzamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(ethyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Mechanism of Action

The mechanism of action of 4-[benzyl(ethyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfamoyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-[benzyl(ethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide: Similar structure but with a chlorine atom instead of fluorine.

    4-[benzyl(ethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 4-[benzyl(ethyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide can significantly influence its chemical reactivity and biological activity, making it unique compared to its analogs. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to biological targets.

Properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O3S2/c1-2-27(15-16-7-4-3-5-8-16)32(29,30)18-13-11-17(12-14-18)22(28)26-23-25-21-19(24)9-6-10-20(21)31-23/h3-14H,2,15H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTARGBKLHPGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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